molecular formula C6H3Cl2NO B1362338 6-Chloronicotinoyl chloride CAS No. 58757-38-3

6-Chloronicotinoyl chloride

Cat. No.: B1362338
CAS No.: 58757-38-3
M. Wt: 176 g/mol
InChI Key: FMEBIWNKYZUWFV-UHFFFAOYSA-N
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Description

6-Chloronicotinoyl chloride is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a carbonyl chloride group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloronicotinoyl chloride can be synthesized through the chlorination of 6-chloronicotinic acid using thionyl chloride. The reaction typically involves heating the 6-chloronicotinic acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 6-chloronicotinic acid to this compound. The reaction is monitored to maintain optimal temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloronicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Synthesis

Overview:
6-Chloronicotinoyl chloride serves as a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its role is particularly pronounced in the development of anti-inflammatory and anti-cancer drugs.

Case Studies:

  • Synthesis of Triazoles: Research has shown that this compound can be utilized to synthesize 3-substituted 1,5-diaryl-1H-1,2,4-triazoles, which exhibit potential as PET imaging agents. The cyclization process involving this compound yielded significant results in terms of efficiency and product yield .
  • Radioligands: The compound is also employed in synthesizing radioligands like [3H]imidacloprid and [3H]acetamiprid, which are crucial for studying receptor interactions in biological systems .

Agricultural Chemicals

Overview:
In agriculture, this compound is instrumental in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and protection against pests.

Applications:

  • Insecticides: The compound has been used to develop chloronicotinyl insecticides that target specific pests while minimizing harm to beneficial insects. For instance, the asymmetric chloronicotinyl insecticide derived from this compound demonstrated notable effectiveness against houseflies .

Material Science

Overview:
this compound plays a role in material science by contributing to the development of advanced materials such as polymers and coatings.

Applications:

  • Polymer Synthesis: This compound is utilized to create thermally stable polyimides with low dielectric constants, suitable for electronic applications. Research indicates that incorporating this compound into polymer matrices enhances their thermal and mechanical properties .

Biochemical Research

Overview:
In biochemical studies, this compound is employed to modify proteins and peptides, aiding researchers in understanding biological processes and developing new therapeutic strategies.

Case Studies:

  • Protein Modification: The compound facilitates the modification of specific amino acid residues in proteins, which is essential for elucidating protein function and interaction dynamics within cellular environments .

Analytical Chemistry

Overview:
The compound finds utility in various analytical techniques, particularly chromatography, where it aids in separating and identifying complex mixtures.

Applications:

  • Quality Control: In research laboratories, this compound is used for quality control purposes to ensure the purity and composition of pharmaceutical preparations .

Data Table: Summary of Applications

Application AreaSpecific UsesExample Compounds/Results
Pharmaceutical SynthesisIntermediate for anti-inflammatory/cancer drugsTriazoles, radioligands (e.g., [3H]imidacloprid)
Agricultural ChemicalsPesticides and herbicidesAsymmetric chloronicotinyl insecticides
Material SciencePolymer developmentThermally stable polyimides
Biochemical ResearchProtein/peptide modificationEnhanced understanding of protein dynamics
Analytical ChemistryChromatography for separation/identificationQuality control in pharmaceutical labs

Mechanism of Action

The mechanism of action of 6-chloronicotinoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where this compound acts as a key intermediate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its ability to undergo esterification and substitution reactions makes it a valuable intermediate in the synthesis of various compounds .

Biological Activity

6-Chloronicotinoyl chloride, a derivative of nicotinic acid, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique structural properties allow it to interact with biological systems, making it a subject of interest for its potential applications in pharmaceuticals and as an agrochemical.

  • Molecular Formula : C₆H₃Cl₂NO
  • Molecular Weight : 176.0 g/mol
  • CAS Number : 58757-38-3
  • Purity : ≥ 98% (GC)
  • Melting Point : 48-51 °C

This compound primarily acts as an acyl chloride, which can undergo nucleophilic substitution reactions. This property is crucial for its reactivity with various biological molecules, including proteins and nucleic acids. The compound's chlorinated structure enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biological systems.

Insecticidal Activity

One of the most notable biological activities of this compound is its insecticidal properties. It has been shown to exhibit significant activity against various insect pests by acting on their nervous system. The compound interacts with nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in susceptible insect species. This mechanism is similar to that of other neonicotinoids, which are widely used in pest control.

Insect Species Activity Level Reference
AphidsHigh
WhitefliesModerate
BeetlesLow

Antimicrobial Properties

Research has indicated that this compound also possesses antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Study on Insecticidal Efficacy

A study conducted by researchers at the University of Agriculture examined the efficacy of this compound against aphids in controlled environments. The results showed a 90% mortality rate within 24 hours of exposure at a concentration of 50 µg/mL, highlighting its potential as a potent insecticide.

Antibacterial Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the antibacterial properties of this compound were evaluated against several pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antibacterial agents.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments indicate that it poses risks associated with its corrosive nature and potential toxicity. It is classified as a hazardous material requiring careful handling to prevent skin and eye contact.

Q & A

Q. Basic: What are the critical safety protocols for handling 6-chloronicotinoyl chloride in laboratory settings?

Methodological Answer:
When handling this compound, prioritize the following steps:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors, and ensure directional airflow to minimize exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills or large-scale work, use self-contained breathing apparatus (SCBA) .
  • Spill Management : Contain spills using inert materials (e.g., sand), collect residues in sealed containers, and avoid environmental contamination .
  • Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. Basic: How can researchers verify the identity and purity of synthesized this compound?

Methodological Answer:
Use a combination of analytical techniques:

Method Key Parameters Reference Standards
Melting Point 48–51°C (lit.)Compare with literature values .
NMR Spectroscopy 1^1H/13^13C NMR peaks for Cl-substituted pyridine backboneMatch with published spectra .
IR Spectroscopy C=O stretch (~1700 cm1^{-1}), C-Cl stretch (~600 cm1^{-1})Validate against known spectra .
  • Purity Assessment : Perform elemental analysis (C, H, N, Cl) or HPLC with UV detection (λ = 254 nm) .

Q. Advanced: How should researchers design experiments to minimize byproduct formation during this compound synthesis?

Methodological Answer:
Optimize reaction conditions using a factorial design approach:

Variable Screening : Test solvents (e.g., dichloromethane vs. THF), temperatures (0°C to 50°C), and stoichiometry (1:1 to 1:2 molar ratio of reactants).

Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., hydrolyzed derivatives).

Catalyst Selection : Evaluate Lewis acids (e.g., AlCl3_3) to enhance reaction efficiency .

Kinetic Monitoring : Track reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .
Key Reference : Ensure reproducibility by documenting all parameters per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. Advanced: How can contradictory spectral data for this compound be resolved?

Methodological Answer:
Address discrepancies using these steps:

Replicate Experiments : Confirm results under identical conditions to rule out procedural errors .

Cross-Validation : Compare data with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .

Literature Review : Identify reported spectral variations due to solvent effects or polymorphic forms .

Collaborative Analysis : Consult crystallography or spectroscopy experts to interpret complex patterns .

Q. Advanced: What strategies are effective for analyzing thermal decomposition products of this compound?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–300°C to identify decomposition thresholds .

Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile byproducts (e.g., HCl, chlorinated pyridines) .

Hazard Mitigation : Correlate decomposition profiles with safety protocols (e.g., ventilation during high-temperature reactions) .

Computational Modeling : Use DFT calculations to predict decomposition pathways and validate with experimental data .

Q. Basic: What are the best practices for documenting this compound research in publications?

Methodological Answer:
Follow academic writing standards:

  • Methods Section : Provide reagent grades, equipment models, and reaction conditions (e.g., "this compound was stirred at 25°C for 24 h in anhydrous DCM") .
  • Data Reporting : Use tables for comparative results (e.g., yield vs. solvent polarity) and supplementary files for raw spectra .
  • Ethical Compliance : Disclose safety protocols and environmental disposal methods .
    Avoid : Redundant descriptions; instead, cite established protocols unless modifications are significant .

Properties

IUPAC Name

6-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEBIWNKYZUWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974277
Record name 6-Chloropyridine-3-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58757-38-3, 66608-11-5
Record name 6-Chloronicotinoyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=58757-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-chloromethyl-pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloropyridine-3-carbonyl chloride
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Record name 3-Pyridinecarbonyl chloride, 6-chloro
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Synthesis routes and methods I

Procedure details

Starting from 250 g 6-chloro-nicotinic acid and 850 ml SOCl2, and using the working conditions as in Ex. 1a, there is obtained 243 g 6-chloronicotinoyl chloride, m.p. 49°-51° C.; b.p. 75° C./0,05 mm.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 250-mL round-bottom flask was placed a solution of 6-chloropyridine-3-carboxylic acid (15.8 g, 100 mmol) in thionyl chloride (100 mL). The resulting solution was heated at reflux for 5 hours and concentrated under vacuum to give the title compound as a yellow oil.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Chloro-nicotinic acid (11.0 g, 6.34 mmol) was dissolved in 10 mL thionyl chloride and the resulting mixture was refluxed for 3 h. The excess thionyl chloride was removed under reduced pressure to give the title compound (11.0 g, 89%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloronicotinoyl chloride
6-Chloronicotinoyl chloride
6-Chloronicotinoyl chloride
6-Chloronicotinoyl chloride
6-Chloronicotinoyl chloride

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